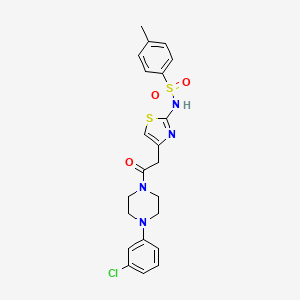

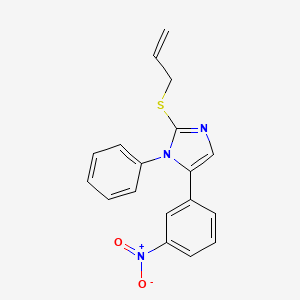

2-(allylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

カタログ番号 B2732302

CAS番号:

1234990-58-9

分子量: 337.4

InChIキー: RLGKYFMNWTUOIB-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages, reaction conditions (like temperature and pH), and the sequence of reactions .Molecular Structure Analysis

This typically involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure and molecular weight of the compound .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, including its reactivity and what products are formed during these reactions .Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, optical activity, and stability under various conditions .科学的研究の応用

Antituberculosis Activity

- A study by Foroumadi et al. (2004) synthesized and evaluated derivatives of 2-(5-nitro-2-furyl)- and 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles against Mycobacterium tuberculosis. They found varying degrees of antituberculosis activity in the alkylthio series, demonstrating the potential of these compounds in tuberculosis treatment (Foroumadi et al., 2004).

Aldehyde Dehydrogenase Inhibition

- Research by Klink et al. (1985) on 2-Methyl-4-nitro-1-(4-nitrophenyl)imidazole, a similar compound, showed it to be a strong and long-lasting inhibitor of aldehyde dehydrogenase, which is involved in alcohol metabolism (Klink et al., 1985).

Calcium Channel Antagonism

- Hadizadeh et al. (2002) replaced the o-nitrophenyl group of nifedipine with 2-alkylthio-1-phenylmethyl-5-imidazolyl substituent, synthesizing new compounds as potential calcium channel antagonists (Hadizadeh et al., 2002).

DNA Cleavage Studies

- Ahmed and Khaled (2015) synthesized new imidazole derivatives and studied their DNA cleavage properties. They found that these compounds bind to DNA by intercalation mode and can promote cleavage of plasmid DNA upon irradiation (Ahmed & Khaled, 2015).

Corrosion Inhibition

- Singh et al. (2017) studied the corrosion inhibition performance of novel imidazole derivatives on steel, finding significant inhibition efficiency, which could be useful in industrial applications (Singh et al., 2017).

Synthesis of New Scaffolds

- Zhang et al. (2019) described a new strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, which can be useful in creating new libraries of small molecules for various applications (Zhang et al., 2019).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(3-nitrophenyl)-1-phenyl-2-prop-2-enylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2S/c1-2-11-24-18-19-13-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(12-14)21(22)23/h2-10,12-13H,1,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGKYFMNWTUOIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)

![N-cyclopentyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2732222.png)

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![(2-Amino-4-(trifluoromethoxy)phenyl)(4-(7-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-4-yl)piperidin-1-yl)methanone](/img/structure/B2732229.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)